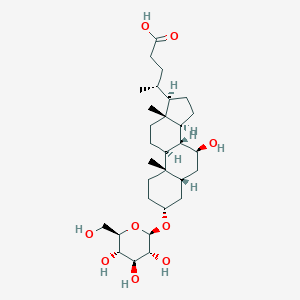
3-Phenoxybenzaldehyd
Übersicht
Beschreibung
m-Phenoxybenzaldehyd: ist eine organische Verbindung mit der Summenformel C13H10O2 . Diese Verbindung zeichnet sich durch einen Benzolring aus, der mit einer Phenoxygruppe und einer Aldehydgruppe in meta-Position substituiert ist. Es ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener Chemikalien, insbesondere bei der Herstellung von Pyrethroid-Insektiziden .
Wissenschaftliche Forschungsanwendungen
m-Phenoxybenzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-Phenoxybenzaldehyde is a synthetic compound that has been used in the synthesis of various pyrethroid pesticides It’s known that it’s a key intermediate in the synthesis of pyrethroid pesticides, which primarily target the nervous system of insects .
Mode of Action
It’s known to undergo reactions such as hydrogenation, catalyzed by au/pt bimetallic core/shell nanoparticles, to yield 3-phenoxyphenyl methanol . This suggests that it can interact with catalysts and participate in chemical reactions to form other compounds.
Biochemical Pathways
3-Phenoxybenzaldehyde is involved in the biodegradation pathways of pyrethroid pesticides. In the degradation of fenvalerate, a type of pyrethroid pesticide, 3-Phenoxybenzaldehyde is produced as a main intermediate product . It’s also involved in the degradation of deltamethrin, another pyrethroid pesticide . In these pathways, 3-Phenoxybenzaldehyde is further metabolized to other compounds, affecting downstream effects.
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (169-1695 °C/11 mmHg) and density (1147 g/mL at 25 °C), suggest that it may have certain bioavailability characteristics .
Result of Action
As an intermediate in the degradation of pyrethroid pesticides, its formation and further metabolism can lead to the detoxification of these pesticides .
Action Environment
The action, efficacy, and stability of 3-Phenoxybenzaldehyde can be influenced by various environmental factors. For instance, its degradation in the environment can be affected by the presence of certain microorganisms . Additionally, its physical and chemical properties suggest that it may be sensitive to conditions such as temperature and pressure .
Biochemische Analyse
Biochemical Properties
3-Phenoxybenzaldehyde has been shown to interact with various enzymes and proteins. For instance, it has been reported to undergo hydrogenation catalyzed by Au/Pt bimetallic core/shell nanoparticles to yield 3-phenoxyphenyl methanol . This suggests that 3-Phenoxybenzaldehyde can interact with certain metal nanoparticles, potentially influencing their catalytic activities.
Cellular Effects
In terms of cellular effects, 3-Phenoxybenzaldehyde and its metabolites have been shown to produce cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species, indicating the potential for immunotoxicity .
Molecular Mechanism
The molecular mechanism of 3-Phenoxybenzaldehyde involves several steps. It is synthesized from 3-phenoxybenzoic acid, which is generated by the catalytic oxidation of 3-phenoxytoluene. This is followed by electrolytic reduction to obtain Phenoxybenzyl alcohol, and then selective oxidation with sodium hypochlorite to obtain 3-Phenoxybenzaldehyde .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenoxybenzaldehyde have been observed to change over time. For instance, a study found that a co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 was able to degrade 94.25% of deltamethrin (a pyrethroid pesticide) and its metabolite 3-Phenoxybenzaldehyde within 72 hours .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 3-Phenoxybenzaldehyde in animal models are limited, it is known that the effects of chemical compounds can vary with different dosages in animal models .
Metabolic Pathways
3-Phenoxybenzaldehyde is involved in the metabolic pathways of certain pyrethroid pesticides. For example, it is a metabolite in the degradation pathway of deltamethrin, a type of pyrethroid pesticide .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Halogenierung von m-Phenoxytoluol: Eine gängige Methode beinhaltet die Halogenierung von m-Phenoxytoluol in einem inerten Lösungsmittel mit Radikalinitiatoren oder starkem Licht, um Mono- und Dihalogenverbindungen zu erzeugen.
Oxidation von m-Phenoxytoluol: Eine weitere Methode beinhaltet die Oxidation von m-Phenoxytoluol in Gegenwart eines Katalysatorsystems, das Kobalt- und Manganacetate sowie Promotoren wie Bromid- und Zirkoniumionen enthält.
Industrielle Herstellungsverfahren: Die industrielle Produktion von m-Phenoxybenzaldehyd folgt in der Regel dem Oxidationsweg, da er effizient und kostengünstig ist. Das Verfahren umfasst weniger Schritte, verwendet leicht verfügbare Reagenzien und vermeidet risikoreiche Prozesse wie Oxidation und Reduktion .
Chemische Reaktionsanalyse
Reaktionstypen:
Oxidation: m-Phenoxybenzaldehyd kann zu m-Phenoxybenzoesäure oxidiert werden.
Reduktion: Es kann zu m-Phenoxybenzylalkohol reduziert werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Aldehydgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Grignard-Reagenzien oder Organolithiumverbindungen können für nukleophile Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: m-Phenoxybenzoesäure.
Reduktion: m-Phenoxybenzylalkohol.
Substitution: Verschiedene substituierte Benzaldehyd-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
m-Phenoxybenzaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von m-Phenoxybenzaldehyd beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: m-Phenoxybenzaldehyde can undergo oxidation to form m-phenoxybenzoic acid.
Reduction: It can be reduced to m-phenoxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: m-Phenoxybenzoic acid.
Reduction: m-Phenoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Benzaldehyd: Ähnlich in der Struktur, aber es fehlt die Phenoxygruppe.
p-Phenoxybenzaldehyd: Ähnlich, aber mit der Phenoxygruppe in para-Position.
o-Phenoxybenzaldehyd: Ähnlich, aber mit der Phenoxygruppe in ortho-Position.
Einzigartigkeit: m-Phenoxybenzaldehyd ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Seine metasubstitution macht es besonders wertvoll bei der Synthese von Pyrethroid-Insektiziden, die mit seinen ortho- oder para-Isomeren nicht so effizient erreicht wird .
Eigenschaften
IUPAC Name |
3-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGCTNJRREZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3028005 | |
| Record name | 3-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Phenoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000164 [mmHg] | |
| Record name | 3-Phenoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
39515-51-0 | |
| Record name | 3-Phenoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZI2173196 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine](/img/structure/B142593.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride](/img/structure/B142595.png)








